molecular formula C6H7N3O3 B2827292 6-Amino-1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylic acid CAS No. 88394-20-1

6-Amino-1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylic acid

Cat. No.: B2827292
CAS No.: 88394-20-1
M. Wt: 169.14
InChI Key: KAPYSFLLPGNWII-UHFFFAOYSA-N
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Description

6-Amino-1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylic acid is a heterocyclic organic compound with the molecular formula C6H7N3O3. It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in ethanol at reflux temperature, leading to the formation of the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent degradation of the pyrimidine ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-amino-1-methyl-2,4-dioxo-1,2-dihydropyrimidine-5-carboxylic acid, while substitution reactions can produce a variety of N-substituted derivatives .

Scientific Research Applications

6-Amino-1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
  • 6-Methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters

Uniqueness

6-Amino-1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its amino and carboxylic acid functional groups make it versatile for various chemical modifications and applications .

Properties

IUPAC Name

6-amino-1-methyl-2-oxopyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-9-4(7)3(5(10)11)2-8-6(9)12/h2H,7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPYSFLLPGNWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=NC1=O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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